N,3,3-trimethylcyclopentan-1-amine
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Overview
Description
N,3,3-trimethylcyclopentan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of cyclopentanamine, where the cyclopentane ring is substituted with three methyl groups at the 3rd position and one amine group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethylcyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other substituted products.
Scientific Research Applications
N,3,3-trimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3,3-trimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trimethylcyclopentane: A structurally similar compound with three methyl groups on the cyclopentane ring but lacking the amine group.
Cyclopentanamine: The parent compound without the additional methyl groups.
Uniqueness
N,3,3-trimethylcyclopentan-1-amine is unique due to the presence of both the amine group and the three methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N,3,3-trimethylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2)5-4-7(6-8)9-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
UQLWLZGAKVLEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)NC)C |
Origin of Product |
United States |
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